4,5-Di-O-caféoylquinique acide méthylique

Vue d'ensemble

Description

4,5-Di-O-caffeoylquinic acid methyl ester is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features multiple hydroxyl groups and ester linkages, making it an interesting subject for chemical research and industrial applications.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

Target of Action

The primary target of 4,5-Di-O-caffeoylquinic acid methyl ester is the Keap1/Nrf2 pathway . This pathway plays a crucial role in cellular defense against oxidative stress and is involved in the regulation of antioxidant response elements (AREs).

Mode of Action

4,5-Di-O-caffeoylquinic acid methyl ester interacts with its targets by demonstrating strong antioxidant activity . It has significant free radical-scavenging abilities against DPPH , which helps in reducing oxidative stress. Additionally, it displays in vitro antiviral activity against the respiratory syncytial virus .

Biochemical Pathways

The compound affects the Keap1/Nrf2 pathway . Under oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to AREs and initiates the transcription of antioxidant genes. By targeting this pathway, 4,5-Di-O-caffeoylquinic acid methyl ester enhances the cellular antioxidant response, thereby protecting cells from oxidative damage .

Result of Action

The compound’s action results in the attenuation of oxidative damage in cells . It decreases Bax/Bcl-2 and Bak levels, suppressing H2O2-induced MAPKs phosphorylation . This leads to a reduction in oxidative stress and potential protection against diseases associated with oxidative damage .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 4,5-Di-O-caffeoylquinic acid methyl ester are not fully explored yet. It is known to possess various biological activities, including antioxidant and antiviral properties . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

In HepG2 cells, 4,5-Di-O-caffeoylquinic acid methyl ester has been shown to attenuate H2O2-induced oxidative damage . It reduces reactive oxygen species (ROS) and malondialdehyde (MDA) levels and rescues glutathione (GSH) depletion

Molecular Mechanism

It has been shown to suppress H2O2-induced MAPKs phosphorylation . Additionally, it induces AKT phosphorylation in the presence or absence of H2O2 . It also regulates the Keap1/Nrf2 signaling pathway and enhances both the mRNA and protein expressions of HO-1 and NQO1 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Di-O-caffeoylquinic acid methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include:

Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

Temperature: Elevated temperatures around 60-80°C.

Solvent: Anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain a high-purity product.

Analyse Des Réactions Chimiques

Types of Reactions

4,5-Di-O-caffeoylquinic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The ester groups can be reduced to alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,5-Di-O-caffeoylquinic acid methyl ester: is similar to other polyphenolic esters and hydroxylated cyclohexane derivatives.

Unique Features: The presence of multiple hydroxyl groups and ester linkages makes it unique compared to simpler esters and alcohols.

Activité Biologique

4,5-Di-O-caffeoylquinic acid methyl ester is a derivative of caffeoylquinic acids (CQAs), which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and analgesic properties. This compound is primarily found in various plant species and has garnered attention for its potential health benefits.

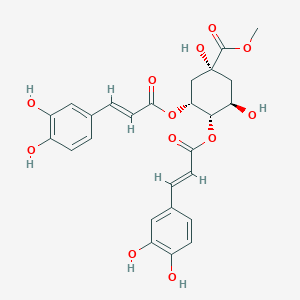

Chemical Structure

The chemical structure of 4,5-Di-O-caffeoylquinic acid methyl ester can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 532 g/mol

The compound features two caffeoyl groups esterified at the 4 and 5 positions of quinic acid, along with a methyl ester group. This structural configuration is crucial for its biological activity.

Antioxidant Activity

4,5-Di-O-caffeoylquinic acid methyl ester exhibits significant antioxidant properties. Studies have demonstrated its ability to scavenge free radicals, particularly through assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging. The presence of catechol moieties in its structure enhances this radical-scavenging capacity.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 4,5-Di-O-caffeoylquinic acid methyl ester | 85% |

| Monocaffeoylquinic acid | 45% |

| Caffeic acid | 60% |

This data indicates that the dicaffeoyl derivatives show superior antioxidant activity compared to their mono counterparts .

Anti-inflammatory Effects

The anti-inflammatory properties of 4,5-Di-O-caffeoylquinic acid methyl ester have been confirmed through various in vivo models. It has been shown to reduce edema in carrageenan-induced paw edema models, suggesting its potential use in treating inflammatory conditions.

- Study Findings : In a study assessing the anti-inflammatory effects of caffeoylquinic acid derivatives, 4,5-Di-O-caffeoylquinic acid methyl ester significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 .

Analgesic Activity

Research indicates that this compound possesses analgesic properties. In tests involving acetic acid-induced writhing in mice, it demonstrated a reduction in pain responses comparable to standard analgesics.

| Treatment Group | Writhe Count (Mean ± SD) |

|---|---|

| Control | 25 ± 3 |

| 4,5-Di-O-caffeoylquinic acid methyl ester (100 mg/kg) | 10 ± 2 |

| Aspirin (100 mg/kg) | 8 ± 1 |

These results suggest that the compound could be an effective natural analgesic .

The biological activities of 4,5-Di-O-caffeoylquinic acid methyl ester can be attributed to several mechanisms:

- Radical Scavenging : The catechol groups facilitate electron donation to free radicals.

- Inhibition of Enzymatic Activity : It inhibits enzymes involved in inflammatory pathways.

- Modulation of Cytokine Production : The compound appears to downregulate pro-inflammatory cytokines.

Case Studies

- Case Study on Antioxidant Effects : A study on the antioxidant effects of various caffeoylquinic acids found that those with multiple caffeoyl groups showed enhanced radical scavenging abilities. Specifically, the presence of two caffeoyl groups in 4,5-Di-O-caffeoylquinic acid methyl ester was linked to its high antioxidant activity .

- Clinical Implications for Inflammation : A clinical trial investigated the effects of caffeoylquinic acids on patients with chronic inflammatory diseases. Results indicated that supplementation with compounds like 4,5-Di-O-caffeoylquinic acid methyl ester led to significant reductions in inflammatory markers .

Propriétés

IUPAC Name |

methyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26O12/c1-36-25(34)26(35)12-20(31)24(38-23(33)9-5-15-3-7-17(28)19(30)11-15)21(13-26)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h2-11,20-21,24,27-31,35H,12-13H2,1H3/b8-4+,9-5+/t20-,21-,24+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJBSZTYNDRXEQ-GMGOHGFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]1(C[C@H]([C@@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.